2-Chloro-N,N,3-trimethylisonicotinamide
Description
2-Chloro-N,N,3-trimethylisonicotinamide is a substituted isonicotinamide derivative characterized by a chloro group at the 2-position of the pyridine ring, a carboxamide group at the 4-position (defining the isonicotinamide structure), and three methyl substituents: two on the amide nitrogen (N,N-dimethyl) and one at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-N,N,3-trimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-7(9(13)12(2)3)4-5-11-8(6)10/h4-5H,1-3H3 |
InChI Key |
FRRCHJHFDHGLEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-N,N,3-trimethylisonicotinamide typically involves the chlorination of N,N,3-trimethylisonicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Chloro-N,N,3-trimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
2-Chloro-N,N,3-trimethylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,3-trimethylisonicotinamide involves its interaction with specific molecular targets. The chlorine atom and the methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural and functional differences between 2-Chloro-N,N,3-trimethylisonicotinamide and related compounds:
Structural and Functional Insights:
Substituent Position and Bioactivity: The 2-chloro substitution on the pyridine ring is common across analogs, enhancing electrophilicity and binding to biological targets .
Synthetic Relevance :
- Alkylation methods (e.g., direct alkylation of chloroamines) used for 2-chloro-N,N,N-trialkylethanaminium salts could be adapted for synthesizing the N,N-dimethyl moiety in the target compound.
Applications: Chloro-nicotinamides are frequently used as analytical standards (e.g., 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide ). Derivatives with amino groups (e.g., 3-Amino-2-chloroisonicotinamide) are explored for kinase inhibition or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
